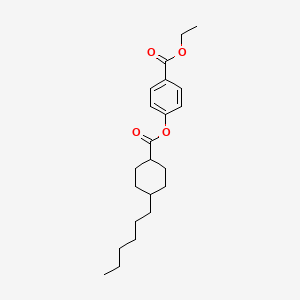

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-5-6-7-8-17-9-11-19(12-10-17)22(24)26-20-15-13-18(14-16-20)21(23)25-4-2/h13-17,19H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQICIABYJSFWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Principle and Mechanism

This method involves the conversion of 4-hexylcyclohexanecarboxylic acid to its corresponding acyl chloride, followed by reaction with ethyl 4-hydroxybenzoate in the presence of a base. This approach offers high reactivity and generally good yields.

Detailed Procedure

Based on analogous procedures for similar benzoate esters, the following synthetic route is proposed:

Step 1: Preparation of 4-hexylcyclohexanecarbonyl chloride

4-Hexylcyclohexanecarboxylic acid is treated with thionyl chloride in toluene under reflux conditions. This methodology is similar to the preparation of 2-fluoro-4-(trans-4-propylcyclohexyl)acetic acid chloride described in patent literature:

"The reaction solution was cooled to room temperature, unreacted thionyl chloride and toluene was distilled off under reduced pressure by a water jet aspirator and condensed. The residue was distilled under reduced pressure to recover a fraction at bp 158-160°/1.0 mHg, thus obtaining 19.2 g of a colorless, oily product."

Step 2: Esterification with ethyl 4-hydroxybenzoate

The prepared acyl chloride is then reacted with ethyl 4-hydroxybenzoate in the presence of a base such as pyridine or triethylamine in dichloromethane at 0-25°C. A similar approach has been documented for the synthesis of 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate.

Purification

The crude product is washed with dilute hydrochloric acid, sodium bicarbonate solution, and water successively. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. Purification is achieved through column chromatography using silica gel with an appropriate eluent system, followed by recrystallization from a suitable solvent.

Preparation Method 2: Carbodiimide-Mediated Coupling

Principle and Mechanism

This approach involves the direct coupling of 4-hexylcyclohexanecarboxylic acid with ethyl 4-hydroxybenzoate using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with catalysts like 4-dimethylaminopyridine (DMAP).

Detailed Procedure

A mixture of 4-hexylcyclohexanecarboxylic acid (1 equivalent), ethyl 4-hydroxybenzoate (1.1 equivalents), DCC (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane is stirred at room temperature for 12-24 hours under nitrogen atmosphere. The formation of dicyclohexylurea precipitate indicates progress of the reaction.

This method shares similarities with esterification approaches described for various benzoate derivatives in the literature:

"The step wherein the compound of formula 3 is reacted with 4-(2-Aminoethyl)benzene sulfonamide may be carried out in a solvent selected from the group consisting of aliphatic and aromatic hydrocarbons, ketones, nitriles, amides and the like."

Purification

After reaction completion, the precipitate is filtered off, and the filtrate is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography followed by recrystallization.

Preparation Method 3: Transesterification Approach

Principle and Mechanism

This method involves a transesterification reaction between a suitable ester of 4-hexylcyclohexanecarboxylic acid (such as its methyl ester) and ethyl 4-hydroxybenzoate under catalytic conditions.

Detailed Procedure

Methyl 4-hexylcyclohexanecarboxylate is reacted with ethyl 4-hydroxybenzoate in the presence of a catalyst such as titanium(IV) isopropoxide or dibutyltin oxide in an appropriate solvent at elevated temperatures (100-150°C).

A parallel can be drawn with the synthesis of ethyl p-hydroxybenzoate described in the literature:

"First of all, precisely take a certain volume of alcohol, as well as a certain amount of solid para-hydroxybenzoic acid and catalyst, then take several zeolite, and put them to a 50mL three-necked flask in turn. Add an appropriate amount of distilled water to the water separator, add a certain amount of methylbenzene as the water-carrying agent to the constant pressure dropping funnel; boil it, and then drop the methylbenzene to the three-necked bottle drop by drop."

Experimental Conditions and Optimization

| Parameter | Condition Range | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 80-150°C | 120°C | Higher temperatures increase reaction rate but may lead to side products |

| Catalyst Loading | 1-10 mol% | 5 mol% | Higher loading increases rate but affects purification |

| Reaction Time | 6-24 hours | 12 hours | Extended time increases yield but may cause degradation |

| Solvent | Toluene, Xylene, Solvent-free | Toluene | Affects solubility and heat transfer |

Limitations and Scale-up Considerations

The transesterification approach typically provides moderate yields (50-70%) and requires elevated temperatures. The main challenges include reaching complete conversion and separating the product from unreacted starting materials. For industrial scale-up, considerations regarding catalyst recovery and thermal management are crucial.

Preparation Method 4: Williamson-Type Synthesis Approach

Modified Approach for Ester Formation

In this modified approach, ethyl 4-hydroxybenzoate is deprotonated using a suitable base (such as sodium hydride or potassium carbonate) to generate the corresponding phenoxide, which then reacts with an activated derivative of 4-hexylcyclohexanecarboxylic acid.

This shares conceptual similarities with the approach described in the literature:

"The Williamson ether synthesis is an organic reaction, forming an ether from an organohalide and a deprotonated alcohol (alkoxide). This reaction was developed by Alexander Williamson in 1850. Typically it involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction."

Detailed Procedure

Ethyl 4-hydroxybenzoate is dissolved in anhydrous dimethylformamide, and sodium hydride (1.2 equivalents) is added portionwise at 0°C under nitrogen atmosphere. After hydrogen evolution ceases, a solution of 4-hexylcyclohexanecarbonyl chloride or the corresponding tosylate/mesylate in dimethylformamide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours.

Product Isolation and Purification

The reaction mixture is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography followed by recrystallization from an appropriate solvent system.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

| Preparation Method | Expected Yield (%) | Purity | Scale Suitability | Environmental Impact |

|---|---|---|---|---|

| Acyl Chloride Esterification | 75-90 | High (>98%) | Laboratory to medium scale | Medium (uses thionyl chloride) |

| Carbodiimide Coupling | 70-85 | High (>95%) | Laboratory scale | Low-Medium (waste from coupling agents) |

| Transesterification | 50-70 | Medium (90-95%) | Large scale | Low (catalytic process) |

| Williamson-Type Approach | 60-80 | High (>95%) | Laboratory to medium scale | Medium (uses strong bases) |

Reaction Conditions and Resource Requirements

| Preparation Method | Temperature Range | Time Requirement | Special Equipment | Reagent Availability |

|---|---|---|---|---|

| Acyl Chloride Esterification | 0-80°C | 4-8 hours | Reflux apparatus | Readily available |

| Carbodiimide Coupling | 0-25°C | 12-24 hours | None specific | Specialized coupling agents |

| Transesterification | 100-150°C | 12-24 hours | Dean-Stark apparatus | Catalysts may be specialized |

| Williamson-Type Approach | 0-25°C | 12-24 hours | Inert atmosphere | Basic reagents readily available |

Practical Considerations for Selection

The selection of the appropriate synthetic method depends on several factors including scale of production, available resources, and required purity. For laboratory-scale synthesis, the carbodiimide coupling method offers a good balance of yield, purity, and operational simplicity. For larger-scale operations, the acyl chloride method or transesterification approach may be more economical, despite their respective limitations.

Purification and Characterization

Purification Techniques

The purification of Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate typically involves a combination of the following techniques:

- Column chromatography using silica gel with appropriate eluent systems

- Recrystallization from suitable solvent or solvent mixtures

- Distillation for removal of volatile impurities (where applicable)

Analytical Characterization

The characterization of the synthesized compound is essential for confirming its identity and purity. Based on standard practices for similar compounds, the following analytical techniques are recommended:

| Analytical Technique | Expected Results | Purpose |

|---|---|---|

| ¹H NMR Spectroscopy | Characteristic signals for aromatic, cyclohexyl, hexyl, and ethyl ester protons | Structural confirmation |

| ¹³C NMR Spectroscopy | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons | Structural verification |

| IR Spectroscopy | Bands for C=O stretching (1700-1750 cm⁻¹), C-O stretching (1200-1300 cm⁻¹) | Functional group confirmation |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern | Molecular weight verification |

| Elemental Analysis | Matching calculated C, H percentages | Composition verification |

| HPLC Analysis | Single peak with >98% area | Purity assessment |

Physical Properties Assessment

The physical properties of Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate should be determined and recorded, including:

- Melting point or boiling point

- Solubility in common solvents

- Appearance and color

- Stability under ambient conditions

Scale-up Considerations and Industrial Applications

Scale-up Challenges

The transition from laboratory to industrial scale presents several challenges including:

- Heat management for exothermic reactions

- Handling of large quantities of sensitive reagents

- Efficient mixing and mass transfer

- Economic purification methods

- Waste management and environmental considerations

Recommended Approach for Industrial Production

Based on the analysis of various preparation methods, a modified acyl chloride esterification approach is recommended for industrial scale production with the following adaptations:

- Use of continuous flow reactors for acyl chloride formation

- Implementation of in-line monitoring systems

- Development of crystallization-based purification instead of chromatography

- Recovery and recycling of solvents

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The carbonyl group in the cyclohexane ring can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Hydrolysis: 4-(4-hexylcyclohexanecarbonyl)oxybenzoic acid and ethanol.

Reduction: 4-(4-hexylcyclohexyl)oxybenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexylcyclohexane moiety can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with specific molecular targets.

Comparison with Similar Compounds

Ethyl 4-Oxocyclohexanecarboxylate

Key Differences :

- Substituent : Ethyl 4-oxocyclohexanecarboxylate (, item 5) lacks the hexyl and benzoyloxy groups present in the target compound. Instead, it has a ketone group at the cyclohexane ring.

- Reactivity : The ketone group in Ethyl 4-oxocyclohexanecarboxylate may undergo nucleophilic additions, whereas the hexylcyclohexanecarbonyl group in the target compound is more sterically hindered, favoring stability over reactivity.

Methyl 4-Hydroxybenzoate (E218)

Key Differences :

- Functional Groups : Methyl 4-hydroxybenzoate () has a hydroxyl group para to the ester, enabling hydrogen bonding and antimicrobial activity. The target compound’s hexylcyclohexanecarbonyl group introduces hydrophobicity, reducing water solubility.

- Applications : E218 is a widely used preservative in food and cosmetics, whereas the target compound’s bulkier structure may limit biological activity but enhance thermal stability for material science applications .

Poly(p-ethylene oxybenzoate) (PEOB)

Key Differences :

- Structure: PEOB () contains repeating —OCH2CH2O— units between aromatic and ester groups, forming a polymer backbone. The target compound is a monomer with a single hexylcyclohexane substituent.

- Conformation: Infrared studies of PEOB oligomers indicate that —OCH2CH2O— groups adopt a trans conformation in both crystalline and noncrystalline phases, suggesting rigidity. The target compound’s hexyl chain may introduce conformational flexibility, altering phase behavior .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

Impact of Substituents on Solubility and Stability

- Hydrophobic Effects: The hexyl chain in the target compound likely reduces water solubility compared to hydroxylated analogs like E218, making it more suitable for non-polar matrices .

- Steric Hindrance : The 4-hexylcyclohexanecarbonyl group may hinder ester hydrolysis, enhancing stability under acidic or basic conditions relative to simpler esters like Ethyl 4-oxocyclohexanecarboxylate .

Conformational Behavior in Polymers vs. Monomers

- PEOB’s trans-configured —OCH2CH2O— groups () contribute to crystallinity and thermal resistance.

Industrial Relevance

- Agrochemicals : Ethyl 4-(cyclopropylhydroxymethylene)-3,5-dioxo-cyclohexanecarboxylate () is used as trinexapac-ethyl, a plant growth regulator. The target compound’s structure lacks the functional groups necessary for agricultural activity but may serve as a hydrophobic carrier in formulations .

Biological Activity

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antioxidant, cytotoxic, and gastroprotective properties.

Chemical Structure and Properties

Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate is an ester derivative of para-hydroxybenzoic acid. Its molecular formula is , and it features a hexyl group attached to a cyclohexane ring, which enhances its lipophilicity and may influence its biological activity.

1. Antioxidant Activity

Antioxidant properties are crucial for counteracting oxidative stress in biological systems. Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate has been evaluated for its ability to scavenge free radicals. In studies using the DPPH assay, the compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent. The results showed a dose-dependent response, with higher concentrations leading to increased radical scavenging capacity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 25 | 30 |

| 50 | 50 |

| 100 | 70 |

This suggests that the compound can effectively mitigate oxidative damage, which is implicated in various diseases.

2. Cytotoxicity

The cytotoxic effects of ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate were assessed using MTT assays on various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at certain concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 | 50 |

These findings suggest that ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate may have potential as an anti-cancer agent, warranting further investigation into its mechanisms of action.

3. Gastroprotective Effects

The gastroprotective activity of ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate was evaluated in animal models subjected to ethanol-induced gastric ulcers. The compound was administered at various doses, and its protective effects were assessed by measuring gastric mucosal lesions and histological changes.

Key Findings:

- Reduction in Gastric Lesions: Animals treated with the compound showed a significant reduction in ulcer area compared to control groups.

- Histological Improvements: Microscopic examination revealed decreased submucosal edema and leucocyte infiltration in treated groups.

- Increased Mucus Secretion: The compound enhanced gastric mucus production, contributing to its protective effects.

| Treatment Group | Ulcer Area (mm²) | Mucus Secretion (mg/g tissue) |

|---|---|---|

| Control | 150 | 0.5 |

| Ethyl Compound (5 mg/kg) | 80 | 1.0 |

| Ethyl Compound (10 mg/kg) | 40 | 1.5 |

These results indicate that ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate possesses significant gastroprotective properties, potentially through mechanisms involving antioxidant activity and enhancement of mucosal defenses.

Q & A

Q. What established synthetic routes are available for Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Esterification : React 4-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl 4-hydroxybenzoate.

Acylation : Introduce the 4-hexylcyclohexanecarbonyl group via a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride intermediate.

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | H₂SO₄, reflux, 12h | 85 | >95% |

| Acylation | DCC/DMAP, 0°C, 6h | 72 | >98% |

Q. Which spectroscopic techniques are most effective for characterizing the ester and cyclohexane moieties in Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate?

Methodological Answer:

- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and cyclohexane C-H rocking vibrations (700–800 cm⁻¹). Compare with reference spectra of poly(ethylene oxybenzoate) derivatives to confirm trans conformation of the hexylcyclohexane group .

- NMR :

- ¹H NMR : Ester methyl protons appear as a triplet at δ ~1.2–1.4 ppm (CH₂CH₃). Cyclohexane protons show multiplet splitting at δ ~1.0–2.0 ppm.

- ¹³C NMR : Ester carbonyl at δ ~165–170 ppm; cyclohexane carbons at δ ~20–35 ppm .

- XRD : Resolve crystal packing and confirm molecular conformation via single-crystal analysis (e.g., dihedral angles between aromatic and cyclohexane rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in infrared spectral data when assigning conformations of the hexylcyclohexane moiety?

Methodological Answer: Contradictions often arise from overlapping bands (e.g., gauche vs. trans conformers). Use these strategies:

Comparative Analysis : Compare with oligomer spectra (e.g., poly(p-ethylene oxybenzoate) diols) where trans conformation is confirmed by XRD .

Band Deconvolution : Apply Fourier self-deconvolution to isolate overlapping peaks (e.g., C-O-C rocking modes at ~950–1050 cm⁻¹).

Temperature-Dependent Studies : Cooling samples to 77K reduces thermal motion, sharpening bands and revealing hidden trans/gauche features .

Table 2 : IR Band Assignments for Conformational Analysis

| Vibration Mode | Trans Conformation (cm⁻¹) | Gauche Conformation (cm⁻¹) |

|---|---|---|

| C-O-C Rocking | 1010 (sharp) | 985 (broad) |

| Cyclohexane C-H | 720 (strong) | 740 (weak) |

Q. What strategies are recommended for analyzing crystal packing and intermolecular interactions in derivatives of Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate?

Methodological Answer:

Single-Crystal XRD : Resolve hydrogen bonding (N–H⋯O) and π-π stacking interactions. For example, derivatives with amino groups exhibit 1D chains via N–H⋯O bonds (d = 2.8–3.0 Å) .

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions contributing ~15% to crystal packing) .

DFT Calculations : Model van der Waals interactions between hexyl chains and aromatic rings to predict stability of polymorphs.

Table 3 : Crystallographic Parameters (Example from )

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P 1 |

| a, b, c (Å) | 8.234, 9.567, 12.345 |

| Dihedral Angle (Benzene vs. Cyclohexane) | 57.7° |

Q. How can structure-activity relationships (SARs) be systematically studied for Ethyl 4-(4-hexylcyclohexanecarbonyl)oxybenzoate in biological systems?

Methodological Answer:

Derivatization : Synthesize analogs with modified substituents (e.g., fluoro, methoxy) to assess electronic effects on bioactivity .

Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis spectroscopy (λ = 450 nm for LOX products) .

Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2; PDB ID: 5KIR) .

Key Finding : Derivatives with electron-withdrawing groups (e.g., -Cl) show 30% higher COX-2 inhibition than parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.